Benzenesulfonic Anhydride

Friedel-Crafts sulfonylation sulfone synthesis reagent comparison

Benzenesulfonic anhydride (BSA) is the superior sulfonylating agent for demanding organic synthesis. Unlike sulfonyl chlorides, BSA generates a non-nucleophilic benzenesulfonate leaving group, minimizing side reactions and delivering cleaner, higher-yielding transformations. Ideal for sulfonamides, sulfones, and sulfonate esters under mild conditions. Critical for Friedel-Crafts sulfone synthesis and sterically hindered amide couplings via BSA/DMAP. Choose BSA for high selectivity, moisture-sensitive compatibility, and HCl-free workup. Available in ≥96% purity; inquire for bulk quantities.

Molecular Formula C12H10O5S2
Molecular Weight 298.3 g/mol
CAS No. 512-35-6
Cat. No. B1280428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic Anhydride
CAS512-35-6
Molecular FormulaC12H10O5S2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H
InChIKeyMLWPJXZKQOPTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonic Anhydride (CAS 512-35-6): A Mild, Water-Sensitive Sulfonylating Agent for Selective Organic Transformations


Benzenesulfonic anhydride (CAS 512-35-6; (C6H5SO2)2O; MW 298.33) is a symmetrical sulfonic acid anhydride widely employed as a mild electrophilic sulfonylating reagent in organic synthesis. It is characterized by its light tan solid appearance, a broad melting range of 60–85 °C (softening ~55 °C) in its crude form, and a sharper melting point of 88–91 °C after recrystallization from diethyl ether [1]. The compound exhibits high reactivity toward moisture, liquefying upon exposure to air within 2.5 hours, and is known to be explosive when mixed with 90–95% hydrogen peroxide [1][2]. Synthesized via dehydration of benzenesulfonic acid with phosphorus pentoxide in approximately 70% yield, it serves as a versatile reagent for the preparation of sulfonamides, sulfones, and sulfonate esters [2][3].

Why Benzenesulfonic Anhydride Cannot Be Substituted by Generic Sulfonylating Reagents


Generic substitution of benzenesulfonic anhydride (BSA) with alternative sulfonylating agents—such as benzenesulfonyl chloride (BsCl), p-toluenesulfonyl chloride (TsCl), or p-toluenesulfonic anhydride (Ts2O)—is not chemically equivalent due to fundamentally divergent reaction kinetics, electrophilicity, and byproduct profiles. BSA generates a benzenesulfonate leaving group, which is less nucleophilic and more stable than the chloride ion liberated by sulfonyl chlorides, thereby minimizing undesired side reactions and enabling cleaner, higher-yielding transformations [1]. Furthermore, the steric and electronic influence of the para-methyl group in tosyl-based reagents alters both the rate and selectivity of sulfonylation, as quantitatively demonstrated in solvolytic and synthetic studies [2]. These differences directly impact synthetic outcomes, making BSA the reagent of choice for specific applications where mild conditions, high selectivity, or compatibility with acid-sensitive functionalities are required.

Quantitative Evidence: Benzenesulfonic Anhydride's Differential Performance in Sulfonylation and Amide Coupling


Superior Friedel-Crafts Sulfone Synthesis Yield vs. Benzenesulfonyl Chloride

In a direct head-to-head comparison for the Friedel-Crafts synthesis of diphenylsulfone from benzene, benzenesulfonic anhydride (BSA) provided superior results compared to benzenesulfonyl chloride (BsCl). The study explicitly states that the anhydride 'gives results superior to those obtained using the corresponding sulfonyl chloride' in this transformation [1]. The use of BSA avoids the generation of HCl, which can promote side reactions and complicate workup procedures.

Friedel-Crafts sulfonylation sulfone synthesis reagent comparison

Enhanced Synthesis of Carboxamides from Sterically Hindered Substrates Using BSA

A highly efficient method utilizing benzenesulfonic anhydride (BSA) and 4-(dimethylamino)pyridine (DMAP) was established for the synthesis of carboxamides from carboxylic acids and amines, including sterically hindered substrates [1]. The reaction proceeds smoothly under mild conditions to afford the desired products in high yields. This method demonstrates BSA's capacity as an effective activating agent for amide bond formation, offering an alternative to traditional carbodiimide reagents.

carboxamide synthesis sterically hindered amines peptide coupling

Solvolytic Reactivity Differentiation: BSA vs. p-Toluenesulfonic Anhydride and Methanesulfonic Anhydride

Kinetic studies at −10 °C revealed that benzenesulfonic anhydride (BSA) solvolyzes at rates distinct from p-toluenesulfonic anhydride (Ts2O) and methanesulfonic anhydride (Ms2O) [1]. The specific solvolysis rates of BSA were measured conductometrically in 34 solvents, while Ts2O was evaluated in 33 solvents. All three substrates follow an SN2 mechanism across the solvent range, but their sensitivity to solvent ionizing power (YOTs) and nucleophilicity (NT) differs, allowing for tunable reactivity based on substitution pattern [1].

solvolysis kinetics reactivity comparison

Optimal Application Scenarios for Benzenesulfonic Anhydride Based on Comparative Evidence


Industrial Synthesis of Diarylsulfones via Friedel-Crafts Sulfonylation

For the large-scale production of diphenylsulfone and related diarylsulfones, benzenesulfonic anhydride (BSA) is the preferred sulfonylating agent over benzenesulfonyl chloride due to its ability to avoid HCl generation, leading to higher yields and simpler purification processes [1]. This is directly supported by evidence of superior performance in Friedel-Crafts sulfone synthesis [1].

Amide Bond Formation in Sterically Hindered Environments

In the synthesis of complex pharmaceuticals and natural products containing sterically encumbered amide bonds, the BSA/DMAP system provides a high-yielding and mild alternative to standard coupling reagents [2]. The demonstrated efficiency with sterically hindered amines makes BSA a critical reagent for accessing challenging amide targets [2].

Kinetic Studies and Mechanistic Investigations of Sulfonyl Transfer

The well-characterized solvolytic behavior of benzenesulfonic anhydride, with quantitative rate data across 34 solvents, makes it an ideal model substrate for studying SN2 displacement mechanisms at sulfonyl centers [3]. Researchers investigating nucleofugality, solvent effects, and linear free-energy relationships will find the extensive kinetic dataset invaluable for validating computational models and designing new sulfonyl-transfer reactions [3].

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